Gsk 690693

Catalog No.
S548382
CAS No.
937174-76-0
M.F
C21H27N7O3
M. Wt
425.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gsk 690693

CAS Number

937174-76-0

Product Name

Gsk 690693

IUPAC Name

4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[[(3S)-piperidin-3-yl]methoxy]imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol

Molecular Formula

C21H27N7O3

Molecular Weight

425.5 g/mol

InChI

InChI=1S/C21H27N7O3/c1-4-28-18-15(30-12-13-6-5-9-23-10-13)11-24-14(7-8-21(2,3)29)16(18)25-20(28)17-19(22)27-31-26-17/h11,13,23,29H,4-6,9-10,12H2,1-3H3,(H2,22,27)/t13-/m0/s1

InChI Key

KGPGFQWBCSZGEL-ZDUSSCGKSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

GSK690693; GSK-690693; GSK 690693

Canonical SMILES

CCN1C2=C(C(=NC=C2OCC3CCCNC3)C#CC(C)(C)O)N=C1C4=NON=C4N

Isomeric SMILES

CCN1C2=C(C(=NC=C2OC[C@H]3CCCNC3)C#CC(C)(C)O)N=C1C4=NON=C4N

The exact mass of the compound (S)-4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(piperidin-3-ylmethoxy)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol is 425.21754 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Oxadiazoles - Supplementary Records. It belongs to the ontological category of aromatic amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Gsk 690693 is a potent, ATP-competitive pan-Akt kinase inhibitor targeting all three isoforms (Akt1, Akt2, and Akt3) with low nanomolar efficacy. It functions by binding to the ATP pocket of the Akt proteins, which prevents the phosphorylation of downstream targets and results in the inhibition of tumor cell proliferation and induction of apoptosis. This mechanism of action makes it a critical tool for research focused on the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in various forms of cancer. The compound has demonstrated significant preclinical efficacy in delaying tumor progression in various xenograft and genetically-defined mouse models.

While other Akt inhibitors are available, they are not direct substitutes for Gsk 690693 due to critical differences in mechanism, isoform potency, and selectivity. For instance, allosteric inhibitors like MK-2206 bind to a different site than ATP-competitive inhibitors like Gsk 690693, leading to distinct biological consequences and potential for differential resistance mechanisms. Furthermore, variations in inhibitory potency against Akt1, Akt2, and Akt3 isoforms, as well as differing off-target kinase profiles, mean that substituting inhibitors can fundamentally alter experimental outcomes. Such differences can compromise data reproducibility, confound interpretation of results, and lead to incorrect conclusions about the role of specific Akt isoforms in a given biological system.

Potency Profile: Low Nanomolar Inhibition Across All Akt Isoforms

Gsk 690693 demonstrates potent, direct, and competitive inhibition of all three Akt isoforms with IC50 values of 2 nM for Akt1, 13 nM for Akt2, and 9 nM for Akt3. This balanced, low-nanomolar profile contrasts with other inhibitors like the allosteric compound MK-2206, which shows a different potency distribution with IC50 values of 5 nM for Akt1, 12 nM for Akt2, but is significantly less potent against Akt3 at 65 nM. Another ATP-competitive inhibitor, Ipatasertib (GDC-0068), presents a similar but distinct profile with IC50 values of 5 nM, 18 nM, and 8 nM for Akt1, Akt2, and Akt3, respectively.

Evidence DimensionInhibitory Concentration (IC50) in cell-free assays
Target Compound DataAkt1: 2 nM, Akt2: 13 nM, Akt3: 9 nM
Comparator Or BaselineMK-2206 (Allosteric Inhibitor): Akt1: 5 nM, Akt2: 12 nM, Akt3: 65 nM. Ipatasertib (ATP-Competitive): Akt1: 5 nM, Akt2: 18 nM, Akt3: 8 nM.
Quantified DifferenceGsk 690693 is ~7-fold more potent against Akt3 than MK-2206.
ConditionsCell-free enzymatic assays measuring kinase activity.

For studies where complete pan-Akt inhibition is critical, the balanced and high potency of Gsk 690693, particularly against Akt3, ensures more uniform target engagement across all isoforms compared to substitutes with weaker activity against a specific isoform.

Kinase Selectivity: Quantified Off-Target Profile Minimizes Confounding Variables

While highly selective for Akt isoforms against the broader kinome, Gsk 690693 does exhibit activity against other members of the AGC kinase family. Specifically, it inhibits PKA with an IC50 of 24 nM and various PKC isozymes with IC50 values ranging from 2-21 nM. This known, quantified off-target profile is a critical piece of data for experimental design. In contrast, comprehensive, publicly available selectivity data for other common inhibitors like perifosine is lacking, making it difficult to control for or anticipate potential off-target effects. Having a defined selectivity profile allows researchers to design control experiments and more confidently attribute observed phenotypes to Akt inhibition.

Evidence DimensionOff-Target Kinase Inhibition (IC50)
Target Compound DataPKA: 24 nM; PKC isozymes: 2-21 nM
Comparator Or BaselinePerifosine: No selectivity data available in the public domain.
Quantified DifferenceDefined off-target profile for Gsk 690693 vs. undefined for Perifosine.
ConditionsIn vitro cell-free kinase assays.

Procuring a compound with a well-characterized selectivity profile is essential for rigorous, reproducible science, as it enables researchers to account for and mitigate confounding off-target effects.

Solubility and Handling: Favorable Profile for In Vitro and In Vivo Formulation

Gsk 690693 is soluble in DMSO at concentrations up to 21 mg/mL (49.35 mM), providing a practical basis for preparing high-concentration stock solutions for in vitro assays. For in vivo studies, it has been successfully formulated in 40% hydroxypropyl-β-cyclodextrin in water, demonstrating its utility in animal models. In contrast, many datasheets explicitly state that Gsk 690693 is insoluble in water and ethanol, which is a critical handling parameter for experimental planning. This established formulation compatibility is a key advantage over compounds that may require more complex or potentially disruptive solvent systems for in vivo delivery.

Evidence DimensionSolubility and Formulation
Target Compound DataSoluble in DMSO (21 mg/mL); Formulated in 40% hydroxypropyl-β-cyclodextrin for in vivo use.
Comparator Or BaselineInsoluble in water and ethanol.
Quantified DifferenceNot applicable (qualitative handling advantage).
ConditionsStandard laboratory and preclinical formulation conditions.

Selecting a compound with a known, favorable solubility and established in vivo formulation protocol reduces experimental setup time, minimizes batch-to-batch variability, and ensures reliable compound delivery in preclinical models.

Validating Akt3-Dependent Signaling Pathways

Given its 7-fold greater potency against Akt3 compared to the common allosteric inhibitor MK-2206, Gsk 690693 is the indicated choice for studies aiming to confirm or rule out the specific involvement of Akt3 in cellular processes. Its use ensures robust inhibition of this less-studied isoform at concentrations that minimize off-target effects.

In Vivo Efficacy Studies in Xenograft Models

The demonstrated efficacy of Gsk 690693 in delaying tumor progression in multiple mouse models, combined with its established formulation in hydroxypropyl-β-cyclodextrin, makes it a reliable tool for preclinical in vivo studies. Researchers can proceed with a proven compound and delivery vehicle, reducing the risks associated with formulation development.

Clarifying Phenotypes in Cells with PKA/PKC Activity

Because the off-target activity of Gsk 690693 against PKA and PKC is quantified, it can be used strategically in cell systems where these kinases are also active. The known IC50 values allow researchers to use concentrations that are selective for Akt over PKA/PKC or to design appropriate counter-screens, leading to more reliable data interpretation than would be possible with an inhibitor with an unknown off-target profile.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

425.21753775 Da

Monoisotopic Mass

425.21753775 Da

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

GWH480321B

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

937174-76-0

Wikipedia

Gsk-690693

Dates

Last modified: 08-15-2023
1: Carol H, Morton CL, Gorlick R, Kolb EA, Keir ST, Reynolds CP, Kang MH, Maris JM, Billups C, Smith MA, Houghton PJ, Lock RB. Initial testing (stage 1) of the Akt inhibitor GSK690693 by the pediatric preclinical testing program. Pediatr Blood Cancer. 2010 Dec 15;55(7):1329-37. doi: 10.1002/pbc.22710. Epub 2010 Aug 25. PubMed PMID: 20740623; PubMed Central PMCID: PMC2965797.
2: Kumar R, Blakemore SJ, Ellis CE, Petricoin EF 3rd, Pratt D, Macoritto M, Matthews AL, Loureiro JJ, Elliston K. Causal reasoning identifies mechanisms of sensitivity for a novel AKT kinase inhibitor, GSK690693. BMC Genomics. 2010 Jul 6;11:419. PubMed PMID: 20604938; PubMed Central PMCID: PMC2996947.
3: Altomare DA, Zhang L, Deng J, Di Cristofano A, Klein-Szanto AJ, Kumar R, Testa JR. GSK690693 delays tumor onset and progression in genetically defined mouse models expressing activated Akt. Clin Cancer Res. 2010 Jan 15;16(2):486-96. PubMed PMID: 20075391; PubMed Central PMCID: PMC2807995.
4: Levy DS, Kahana JA, Kumar R. AKT inhibitor, GSK690693, induces growth inhibition and apoptosis in acute lymphoblastic leukemia cell lines. Blood. 2009 Feb 19;113(8):1723-9. Epub 2008 Dec 8. PubMed PMID: 19064730.
5: Heerding DA, Rhodes N, Leber JD, Clark TJ, Keenan RM, Lafrance LV, Li M, Safonov IG, Takata DT, Venslavsky JW, Yamashita DS, Choudhry AE, Copeland RA, Lai Z, Schaber MD, Tummino PJ, Strum SL, Wood ER, Duckett DR, Eberwein D, Knick VB, Lansing TJ, McConnell RT, Zhang S, Minthorn EA, Concha NO, Warren GL, Kumar R. Identification of 4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H- imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693), a novel inhibitor of AKT kinase. J Med Chem. 2008 Sep 25;51(18):5663-79. PubMed PMID: 18800763.

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